Flt-3 Kinase Inhibition: Thiazole-Pyrazole Hybrid vs. Imidazothiazole-Pyrazole Analog
In a patent-directed Flt-3 kinase inhibition panel, the thiazole-pyrazole-benzamide scaffold (representative of the target compound) exhibited single-digit nanomolar IC50 values against Flt-3, whereas a closely related imidazothiazole-pyrazole-benzamide analog (CAS 1705981-45-8) showed a right-shifted potency of approximately 15 nM under identical conditions . This direct comparison underscores that the thiazole linker configuration is non-redundant for maintaining high-affinity kinase engagement.
| Evidence Dimension | Flt-3 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | ~5 nM (representative thiazole-pyrazole-benzamide scaffold) |
| Comparator Or Baseline | N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 1705981-45-8); ~15 nM |
| Quantified Difference | Approximately 3-fold higher potency for the thiazole derivative |
| Conditions | In vitro Flt-3 kinase biochemical assay; patent-derived data |
Why This Matters
A 3-fold potency difference in kinase inhibition often translates into a clinically meaningful window in cellular and in vivo models, making the choice between thiazole and imidazothiazole analogs non-trivial for oncology programs.
- [1] Bold, G., et al. Thiazole and pyrazole derivatives as Flt-3 kinase inhibitors. U.S. Patent Application US20070167449A1, November 12, 2004. View Source
